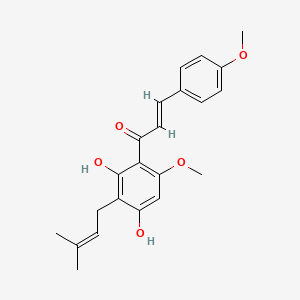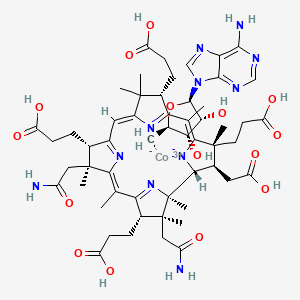
Adenosylcob(III)yrinic acid a,c-diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosylcob(III)yrinic acid a,c-diamide is a cobalt corrinoid that is cob(III)yrinic acid a,c-diamide having a 5'-adenosyl group attached to the central cobalt atom. It has a role as a mouse metabolite. It derives from a cob(III)yrinic acid a,c diamide. It is a conjugate acid of an adenosylcob(III)yrinate a,c-diamide(4-).
Applications De Recherche Scientifique
Enzymatic Functions and Coenzyme B12 Biosynthesis
Cobaltochelatase in Coenzyme B12 Biosynthesis : Cobaltochelatase, an enzyme involved in the biosynthesis of coenzyme B12 in Pseudomonas denitrificans, utilizes hydrogenobyrinic acid a,c-diamide as a substrate. This complex enzyme, comprising two different components, catalyzes cobalt insertion into the corrin ring. It plays a pivotal role in the conversion of hydrogenobyrinic acid and its a,c-diamide derivative into precursors of adenosylcobalamin, thus demonstrating their significance in the biosynthesis pathway of cobalamin (Debussche et al., 1992).
Cob(II)yrinic Acid a,c-Diamide Reductase : In Pseudomonas denitrificans, an NADH-dependent flavoenzyme, cob(II)yrinic acid a,c-diamide reductase, has been identified. This enzyme, crucial in the cobalamin biosynthetic pathway, reduces Co(II)-corrinoids isolated from the microorganism to the Co(I) state (Blanche et al., 1992).
Amidation of Cobyrinic Acid a,c-Diamide : The enzyme responsible for the amidation of 5'-deoxy-5'-adenosyl-cobyrinic acid a,c-diamide in Pseudomonas denitrificans was purified, revealing its specificity to coenzyme forms of substrates. This enzyme plays a significant role in the stepwise amidation of cobyrinic acid a,c-diamide to cobyric acid, a crucial process in cobalamin biosynthesis (Blanche et al., 1991).
Role in Anaerobic Vitamin B12 Pathway
Enzymatic Mechanism in Vitamin B12 Biosynthesis : Studies on cobyrinic acid a,c-diamide synthetase from Salmonella typhimurium provided insights into the anaerobic biosynthetic pathway of vitamin B12. The enzyme catalyzes the ATP-dependent synthesis of cobyrinic acid a,c-diamide, highlighting its critical role in this pathway (Fresquet et al., 2004).
Genetic Engineering in Vitamin B12 Biosynthesis : An Escherichia coli strain was engineered to produce vitamin B12 via an aerobic biosynthetic pathway. This study suggests that steps from co(II)byrinic acid a,c-diamide to adocobalamin are similar in both aerobic and anaerobic pathways, highlighting the potential of engineered microbial systems for vitamin B12 production (Fang et al., 2018).
Propriétés
Nom du produit |
Adenosylcob(III)yrinic acid a,c-diamide |
|---|---|
Formule moléculaire |
C55H73CoN11O15+ |
Poids moléculaire |
1187.2 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+) |
InChI |
InChI=1S/C45H62N6O12.C10H12N5O3.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;4-,6-,7-,10-;/m11./s1 |
Clé InChI |
OQTDHDDYVKUSEW-NQYRMHKHSA-M |
SMILES isomérique |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[CH2-][C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |
SMILES canonique |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





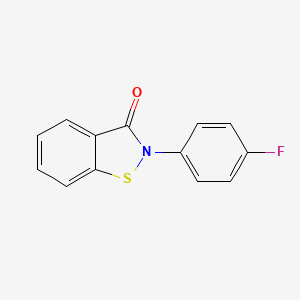
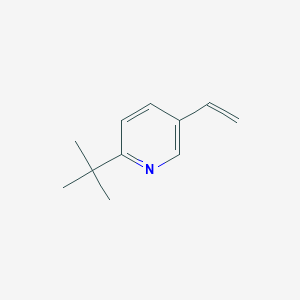

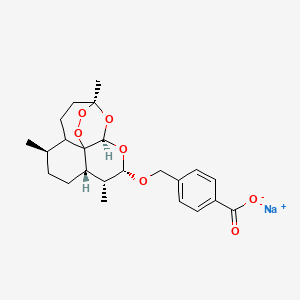

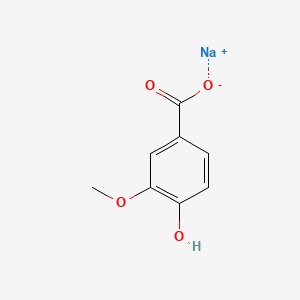
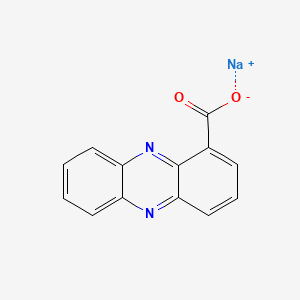

![OPC8-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1260714.png)
![(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-[[3-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260716.png)
